1-(4-Methylphenyl)-1h-tetrazole

Description

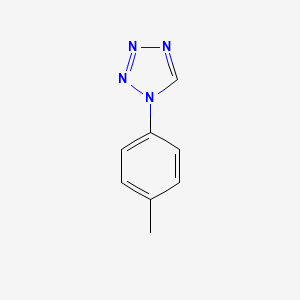

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-7-2-4-8(5-3-7)12-6-9-10-11-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEQAYSBCCANOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947970 | |

| Record name | 1-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-04-0 | |

| Record name | NSC111898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 4 Methylphenyl 1h Tetrazole Derivatives

Classical and Modern Synthetic Routes to 1-Substituted 1H-Tetrazoles

The construction of the 1-substituted 1H-tetrazole ring system can be achieved through several established and contemporary methods. The most prominent of these are cycloaddition reactions and multicomponent reactions involving primary amines.

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. nih.govnih.govacs.org This reaction, often referred to as a Huisgen-type cycloaddition, typically requires a catalyst to overcome the activation barrier. nih.gov While this method directly yields 5-substituted tetrazoles, subsequent N-alkylation or N-arylation would be necessary to obtain 1-substituted derivatives like 1-(4-Methylphenyl)-1H-tetrazole.

The mechanism of this cycloaddition can proceed through a concerted or stepwise pathway, depending on the nature of the azide species. acs.orgyoutube.com When organic azides are used, the reaction is generally considered a concerted [3+2] cycloaddition. acs.org In the case of azide salts like sodium azide, the reaction mechanism is more complex and often involves activation of the nitrile by a Lewis or Brønsted acid catalyst. youtube.com This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion to form an intermediate that subsequently cyclizes to the tetrazole ring. youtube.com

A variety of catalysts have been developed to promote the [3+2] cycloaddition of nitriles and sodium azide, including metal salts (e.g., Zn(II), Co(II)), and solid-supported acids. nih.govacs.orgnih.gov For instance, a cobalt(II) complex has been shown to be an effective homogeneous catalyst for this transformation, proceeding through a cobalt(II)-diazido intermediate. nih.govacs.org Heterogeneous catalysts, such as silica (B1680970) sulfuric acid, have also been successfully employed, offering advantages in terms of catalyst recovery and reuse. nih.gov

Table 1: Examples of Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst | Substrate Scope | Conditions | Yield | Reference |

| Cobalt(II) complex | Aryl nitriles | Methanol, reflux | Near quantitative | nih.govacs.org |

| Silica Sulfuric Acid | Various nitriles | DMF | 72-95% | nih.gov |

| Amine Salts | Organic nitriles | DMF, 110 °C | Good to excellent | tandfonline.com |

| Zinc Sulfide Nanoparticles | Primary amines, triethyl orthoformate, sodium azide | Microwave, 60°C | Excellent | tandfonline.com |

A more direct and highly versatile route to 1-substituted 1H-tetrazoles, including this compound, is the one-pot reaction of a primary amine, an orthoformate (such as triethyl orthoformate or trimethyl orthoformate), and an azide salt, typically sodium azide. mdpi.comresearchgate.net This method is advantageous as it utilizes readily available and inexpensive primary amines and orthoesters. mdpi.com

The reaction is generally believed to proceed through the initial formation of an imidate intermediate from the reaction of the primary amine and the orthoformate. This is followed by the nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring. tandfonline.com The reaction is often carried out in a suitable solvent like acetic acid or under solvent-free conditions, and can be promoted by various catalysts. mdpi.comresearchgate.net

The scope of this reaction is broad, accommodating a wide range of primary amines with both electron-donating and electron-withdrawing substituents. nih.govacs.org For instance, the synthesis of this compound would involve the reaction of p-toluidine, an orthoformate, and sodium azide. The reaction conditions can be optimized by adjusting parameters such as temperature, reaction time, and the choice of catalyst. tandfonline.comresearchgate.net

Table 2: Synthesis of 1-Substituted 1H-Tetrazoles from Primary Amines

| Primary Amine | Orthoformate | Catalyst | Conditions | Yield | Reference |

| Various anilines | Triethyl orthoformate | Fe3O4@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex | One-pot | 84-92% | nih.gov |

| Various aromatic amines | Triethyl orthoformate | Cu nano-catalyst | Solvent-free, 100°C | Good to high | tandfonline.comresearchgate.net |

| 4,4'-(1,1'-biphenyl-4,4'-diyldioxy)dianiline | Trimethyl orthoformate | Acetic acid | - | 91% | mdpi.com |

| Various aryl amines | Triethyl orthoformate | Ag/Sodium borosilicate nanocomposite | Solvent-free, 120°C | Good to excellent | acs.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of tetrazoles, enabling milder reaction conditions, higher yields, and improved sustainability. Both homogeneous and heterogeneous catalytic systems have been extensively explored for the synthesis of this compound and its analogs.

Homogeneous catalysts, which are soluble in the reaction medium, have been effectively used in tetrazole synthesis. Metal complexes, such as those of cobalt(II), have demonstrated excellent activity in the [3+2] cycloaddition of nitriles and azides. nih.govacs.org These catalysts can activate the nitrile substrate, facilitating the cycloaddition reaction under relatively mild conditions. nih.gov While homogeneous catalysts offer high activity and selectivity, their separation from the product and subsequent reuse can be challenging. thieme-connect.com

To address the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts. These catalysts exist in a different phase from the reactants and products, allowing for easy separation by filtration and potential for recycling, which aligns with the principles of green chemistry. nih.govnih.gov Various solid-supported catalysts, including metal nanoparticles, metal-organic frameworks (MOFs), and functionalized silica, have been developed for tetrazole synthesis. thieme-connect.comnih.gov

Among the heterogeneous catalysts, copper-based nanocatalysts have emerged as particularly promising for the synthesis of 1-substituted 1H-tetrazoles due to copper's variable oxidation states and catalytic activity. nih.gov These nanocatalysts are often supported on materials like magnetic nanoparticles (e.g., Fe3O4) or silica to enhance their stability and facilitate recovery. nih.govrsc.org

A number of copper-based nanocatalysts have been successfully applied to the one-pot synthesis of 1-aryl-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide. tandfonline.comresearchgate.netnih.gov For example, a novel copper nanocatalyst prepared by immobilizing a copper(II) complex on functionalized magnetic nanoparticles has been shown to be highly effective for this transformation under solvent-free conditions. tandfonline.comresearchgate.net The proposed mechanism involves the Lewis acidic copper center activating the orthoformate, which then reacts with the amine. The subsequent nucleophilic attack by the azide ion and cyclization leads to the formation of the 1-substituted tetrazole. tandfonline.com

Another example is a Schiff base-coordinated Cu(II) complex covalently attached to Fe3O4@SiO2 nanoparticles, which has been demonstrated to be a highly efficient and reusable catalyst for the synthesis of 1-aryl 1H-tetrazole derivatives in water at mild temperatures. nih.govnih.gov The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, making the process more sustainable. nih.govrsc.org

Table 3: Copper-Based Nanocatalysts in 1-Substituted Tetrazole Synthesis

| Catalyst | Reaction | Conditions | Yield | Reusability | Reference |

| Cu(II)/Fe3O4@APTMS-DFX | [3+2] cycloaddition of nitriles and sodium azide | DMSO, 120°C | 98% | Up to 5 runs | nih.gov |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Aniline, triethyl orthoformate, sodium azide | Water, 40°C | High (up to 97%) | Multiple cycles with ~12% loss | nih.govnih.gov |

| Fe3O4@Sil-Schiff-base-Cu(II) | Click condensation of aryl nitriles and sodium azide | - | High | Stable and recyclable | rsc.org |

| Fe3O4@SiO2-Pr-2-Py-Cu(0) | Aldehydes, hydroxylamine (B1172632) HCl, NaN3 | Water, reflux | - | - | royalsocietypublishing.org |

Heterogeneous Catalysis for Sustainable Synthesis

Iron Oxide-Silica Sulfonic Acid Composites (Fe3O4@silica sulfonic acid)

Magnetic nanoparticles are at the forefront of catalyst innovation due to their straightforward preparation, high efficiency, and ease of recovery. amerigoscientific.com Specifically, core-shell structures like sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@silica sulfonic acid) have proven to be effective and reusable catalysts. nih.govrsc.org These nanocatalysts are synthesized by coating Fe3O4 spheres with silica sulfonic acid nanoparticles. rsc.org

The catalytic activity of Fe3O4@silica sulfonic acid has been successfully demonstrated in the synthesis of 1-substituted 1H-tetrazoles. nih.govjsynthchem.comjsynthchem.com The process involves the reaction of an amine, such as 4-methylaniline, with sodium azide and an orthoformate in the presence of the catalyst. The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss in its catalytic activity. nih.govjsynthchem.comjsynthchem.com This reusability is a key advantage, aligning with the principles of green chemistry by minimizing waste. jsynthchem.com

In a typical procedure, a mixture of the amine, sodium azide, and the Fe3O4@silica sulfonic acid nanocomposite is stirred in a solvent like water at an elevated temperature. jsynthchem.com The reaction progress is monitored by thin-layer chromatography, and upon completion, the catalyst is magnetically separated. jsynthchem.com This method provides good to excellent yields of the desired tetrazole derivatives. jsynthchem.comjsynthchem.com

Titanium Dioxide-Silica Nanocomposites (Nano-TiCl4.SiO2)

Nano-TiCl4.SiO2, a solid Lewis acid, has emerged as a highly efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.zaresearchgate.net This catalyst is prepared through the reaction of nano-SiO2 with TiCl4. scielo.org.zaresearchgate.net Structural characterization using techniques like X-ray diffraction (XRD), thermogravimetric analysis (TGA), and electron microscopy has confirmed its composition and morphology. scielo.org.zaresearchgate.net The particle size of nano-TiCl4.SiO2 has been determined to be in the range of 14-20 nm by TEM and 37-41 nm by SEM. scielo.org.za

The synthesis of tetrazole derivatives using this catalyst involves the reaction of a nitrile with sodium azide in a suitable solvent, such as DMF, at reflux. scielo.org.za The catalyst can be easily recovered by filtration and reused for several reaction cycles with only a gradual decline in activity. scielo.org.za The optimization of reaction conditions has shown that 0.1 g of nano-TiCl4.SiO2 is effective for a 1 mmol scale reaction. scielo.org.za This method is noted for being environmentally benign and producing good yields of the tetrazole products. scielo.org.zaresearchgate.net

Mesoporous Silica Catalysts (e.g., MCM-41-SO3H, OSU-6)

Mesoporous silica materials, with their large surface area and tunable pore sizes, serve as excellent supports for catalytic species.

MCM-41-SO3H: This nano-ordered catalyst has been effectively used for the synthesis of both 1- and 5-substituted 1H-tetrazoles. sharif.edusharif.edu The synthesis involves a [2+3] cycloaddition of sodium azide with either nitriles or an ethyl N-phenyl formimidate intermediate. sharif.edusharif.edu The reactions proceed under mild conditions and provide good to excellent yields. sharif.edusharif.edu A key advantage of MCM-41-SO3H is its reusability; it can be used for at least five cycles without a significant drop in its catalytic performance. sharif.edusharif.edu

OSU-6: A type of MCM-41 hexagonal mesoporous silica, OSU-6, possesses mild Brönsted acid properties and has been utilized as a metal-free, heterogeneous catalyst for the "click" synthesis of 5-aryl-1H-tetrazoles from nitriles. nih.govmdpi.com The reaction is typically carried out in DMF at 90 °C. nih.govmdpi.com This catalyst is robust and can be recycled up to five times without a significant decrease in yield. nih.govmdpi.com The effectiveness of OSU-6 in promoting the 1,3-dipolar addition of azides to nitriles has been clearly established. mdpi.com

Acid-Catalyzed Protocols (e.g., Methanesulfonic Acid)

Methanesulfonic acid (MSA) has been identified as an efficient and mild catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles under solvent-free conditions at room temperature. sid.iroiccpress.com This protocol involves the reaction of various primary amines, including 4-methylaniline, with sodium azide and triethyl orthoformate. sid.iroiccpress.com The method is lauded for its simplicity, short reaction times, high yields, and straightforward work-up. sid.iroiccpress.com

The reaction of 4-methylaniline under these conditions produces this compound in excellent yield. The table below summarizes the results for the synthesis of this specific compound using MSA.

| Entry | Amine | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-methylaniline | This compound | 20 | 93 |

Bismuth Nitrate (B79036) Promoted Syntheses

Bismuth nitrate (Bi(NO3)3·5H2O) has been utilized as a promoter for the three-component synthesis of 1-substituted 5-aminotetrazoles. nih.govacs.org This reaction typically involves an isothiocyanate, an amine, and sodium azide in acetonitrile (B52724) under microwave heating. nih.govacs.org While this method focuses on 5-aminotetrazoles, it demonstrates the utility of bismuth salts in tetrazole synthesis. In a related context, bismuth nitrate has also been used to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net The reaction of thiourea (B124793) with sodium azide in the presence of bismuth nitrate can lead to the formation of tetrazoles, suggesting a carbodiimide (B86325) intermediate. nih.gov

Multicomponent Reaction Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. nih.govnih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, providing access to α-aminomethyl tetrazoles. nih.gov

The synthesis of 1-substituted tetrazoles can also be achieved through a three-component reaction of an amine, sodium azide, and triethyl orthoformate. sid.iroiccpress.comacs.org This approach has been successfully applied to the synthesis of this compound using various catalysts. sid.iroiccpress.com These MCR strategies offer significant advantages in terms of efficiency and atom economy. nih.gov The development of novel MCRs for tetrazole synthesis remains an active area of research, driven by the importance of these scaffolds in drug discovery and materials science. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Research has demonstrated several successful green synthetic routes to 1-substituted tetrazoles, including the target compound, typically through a one-pot, three-component reaction involving an amine, an orthoformate, and an azide source.

Heterogeneous Catalysis in Green Solvents and Solvent-Free Conditions

A significant advancement in the green synthesis of this compound involves the use of robust, recyclable heterogeneous catalysts. These catalysts offer advantages such as easy separation from the reaction mixture, minimal product contamination, and the ability to be reused over multiple cycles without a significant loss of activity. nih.govacs.org

One such method employs a novel magnetic nano-catalyst, [Fe₃O₄@SiO₂-Im(Br)-SB-Cu (II)], for the one-pot synthesis of 1-aryl-1H-tetrazoles. nih.gov The reaction of 4-methylaniline, triethyl orthoformate, and sodium azide proceeds efficiently in water, a green solvent, at a mild temperature of 40°C. This system highlights the synergy between the copper (II) metallic center and an imidazolium (B1220033) ion linker, which activates the substrates and facilitates the reaction. nih.gov The catalyst's magnetic nature allows for its simple recovery using an external magnet. nih.gov

Another eco-friendly approach utilizes a biosynthesized Ag/sodium borosilicate nanocomposite (ASBN) as a heterogeneous catalyst. acs.org This method is notable for its solvent-free conditions, which entirely eliminate the need for volatile and often toxic organic solvents. The synthesis of this compound was achieved by heating a mixture of 4-methylaniline, sodium azide, and triethyl orthoformate with the ASBN catalyst at 120°C, yielding excellent results. acs.org The catalyst itself is prepared using an environmentally benign process involving Aleurites moluccana leaf extract as a reducing and stabilizing agent. acs.org

Iron(III) chloride (FeCl₃) has also been identified as an inexpensive and environmentally friendly catalyst for the solvent-free, one-pot synthesis of 1-substituted-1H-tetrazoles. scirp.org This method involves the reaction of an amine, triethyl orthoformate, and trimethylsilyl (B98337) azide. The use of FeCl₃ under moderate temperature provides the corresponding tetrazoles in excellent yields and short reaction times compared to many other reported methods. scirp.org

The following table summarizes the research findings for the green synthesis of this compound using different catalytic systems.

| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [Fe₃O₄@SiO₂-Im(Br)-SB-Cu (II)] | 4-Methylaniline, Triethyl orthoformate, Sodium azide | Water, 40°C, 2.5 h | 92 | nih.gov |

| Ag/sodium borosilicate nanocomposite (ASBN) | 4-Methylaniline, Triethyl orthoformate, Sodium azide | Solvent-free, 120°C, 3 h | 94 | acs.org |

| Iron(III) chloride (FeCl₃) | 4-Methylaniline, Triethyl orthoformate, Trimethylsilyl azide | Solvent-free, 60°C, 20 min | 93 | scirp.org |

Mechanistic Considerations

The plausible mechanism for the formation of 1-aryl-1H-tetrazoles using these green catalytic methods generally begins with the activation of triethyl orthoformate by the catalyst. nih.gov In the case of the copper-based nano-catalyst, the N₃-coordinated Cu(II) center activates the orthoformate. nih.gov This is followed by a nucleophilic attack from the aromatic amine (4-methylaniline) to form an amide acetal (B89532) intermediate. Subsequent elimination of ethanol (B145695) molecules, facilitated by the catalyst, and reaction with the azide source leads to a key intermediate which then undergoes intramolecular cyclization to form the stable this compound ring. nih.govscirp.org The use of heterogeneous catalysts not only promotes these steps efficiently but also aligns with green chemistry goals by enabling catalyst reuse and reducing waste. nih.govacs.org

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Methylphenyl 1h Tetrazole

Crystallographic Analysis and Molecular Conformation

Single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure of 1-(4-methylphenyl)-1H-tetrazole in the solid state.

The molecular structure of this compound has been determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.net Fine, colorless, diffraction-quality crystals can be obtained by the slow evaporation of an ethanol (B145695) solution of the compound. nih.govresearchgate.net

The crystallographic analysis reveals that this compound crystallizes in the monoclinic system. nih.gov The analysis provides precise unit cell dimensions and other crystal data parameters, which are summarized in the table below. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₄ |

| Molecular Weight (g/mol) | 160.18 |

| Crystal System | Monoclinic |

| a (Å) | 9.8352 (13) |

| b (Å) | 5.7244 (6) |

| c (Å) | 14.4190 (19) |

| β (°) | 96.285 (12) |

| Volume (ų) | 806.92 (17) |

| Z (formula units/unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

A key feature of the molecular conformation of this compound is the relative orientation of the p-tolyl substituent and the tetrazole ring. X-ray diffraction data show that the tetrazole and benzene (B151609) rings are individually planar. nih.govresearchgate.net However, the two rings are not coplanar with each other. The dihedral angle, which describes the twist between the plane of the benzene ring and the plane of the tetrazole ring, has been determined to be 21.6 (1)°. nih.govresearchgate.net This non-planar arrangement indicates a degree of rotational freedom around the C-N bond connecting the two ring systems.

Spectroscopic Elucidation

Spectroscopic methods are essential for confirming the molecular structure, particularly in solution, and for identifying the characteristic functional groups present in the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural verification of this compound. The spectra, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provide detailed information about the chemical environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. rsc.orgrsc.org The methyl group protons appear as a singlet, while the aromatic protons on the p-substituted benzene ring exhibit a characteristic doublet of doublets pattern. A key diagnostic signal is the singlet for the lone proton on the tetrazole ring. rsc.orgrsc.org

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom, including the methyl carbon, the aromatic carbons, and the carbon atom within the tetrazole ring. rsc.orgrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.85 rsc.org - 8.17 rsc.org | 1H, singlet (tetrazole ring CH) |

| 7.16 rsc.org - 7.11 rsc.org | 2H, doublet (aromatic CH) | |

| 6.96 rsc.org - 6.73 rsc.org | 2H, doublet (aromatic CH) | |

| 2.75 rsc.org - 2.34 rsc.org | 3H, singlet (methyl CH₃) | |

| ¹³C NMR | 149.77 rsc.org - 145.7 rsc.org | Tetrazole C |

| 142.95 rsc.org - 133.5 rsc.org | Aromatic C (quaternary) | |

| 130.17 rsc.org - 128.0 rsc.org | Aromatic CH | |

| 124.6 rsc.org - 119.08 rsc.org | Aromatic CH | |

| 23.8 rsc.org - 20.79 rsc.org | Methyl C |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum, often obtained using a KBr pellet, displays characteristic absorption bands that confirm the presence of the aromatic ring, the methyl group, and the tetrazole ring system. rsc.orgrsc.org

Key absorptions include C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbon of the methyl group. rsc.org The spectrum also shows characteristic peaks for C=C and C=N double bond stretching within the aromatic and tetrazole rings, respectively. rsc.org

| Wavenumber (ν, cm⁻¹) | Vibrational Assignment |

|---|---|

| 3022 | Aromatic C-H stretching rsc.org |

| 2918 | Aliphatic C-H stretching (methyl) rsc.org |

| 1664 | C=N stretching rsc.org |

| 1607, 1518, 1506 | Aromatic C=C stretching rsc.orgrsc.org |

| 1466, 1393, 1215, 1205, 1177, 1095, 1046, 997, 821 | Fingerprint Region rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular formula, C₈H₈N₄, which corresponds to a molecular weight of approximately 160.18 g/mol . nih.govnih.gov

Under electron ionization (EI), the molecule typically undergoes fragmentation, providing valuable structural information. The fragmentation of 1-substituted tetrazoles is well-documented and primarily involves the elimination of a neutral molecule of nitrogen (N₂), which has a mass of 28 Da. lifesciencesite.comresearchgate.netresearchgate.net This characteristic loss is a key diagnostic feature for identifying the tetrazole ring.

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at an m/z of 160. Subsequent fragmentation via the loss of a dinitrogen molecule would lead to the formation of a significant fragment ion at m/z 132. This fragment corresponds to the 4-methylphenylnitrilium cation or a rearranged equivalent.

Further fragmentation of the m/z 132 ion can occur, leading to other characteristic peaks. For instance, the loss of a hydrogen cyanide (HCN) molecule from the m/z 132 fragment could result in a peak at m/z 105. Additionally, cleavage of the aromatic portion of the molecule can lead to the formation of the tolyl cation at m/z 91.

A study on the fragmentation of various 1-phenyl-1H-tetrazole derivatives indicated that the primary decomposition pathway involves the exothermic release of a nitrogen molecule. researchgate.net Research on the electron impact mass spectrometry of 1,5-disubstituted tetrazoles also highlights the initial loss of a nitrogen molecule as a principal fragmentation channel. nih.govnih.gov While the specific ionization method (e.g., electron ionization, electrospray ionization) can influence the fragmentation details, the initial loss of N₂ from the tetrazole ring is a consistent and dominant feature. lifesciencesite.com

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 160 | Molecular Ion [M]⁺ | [C₈H₈N₄]⁺ |

| 132 | [M - N₂]⁺ | [C₈H₈N₂]⁺ |

| 105 | [M - N₂ - HCN]⁺ | [C₇H₇N]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Coordination Chemistry and Metallosupramolecular Architectures Involving 1 4 Methylphenyl 1h Tetrazole

Role of Tetrazole Ligands in Metal Complexation

Tetrazole ligands, including 1-(4-methylphenyl)-1H-tetrazole, are highly valued in coordination chemistry for several key reasons. Their ability to act as versatile building blocks stems from the presence of multiple nitrogen donor atoms within the tetrazole ring, allowing for a variety of coordination modes. nih.gov These ligands can coordinate to metal ions as monodentate, bidentate, or bridging ligands, leading to the formation of diverse and intricate structures, from discrete mononuclear complexes to one-, two-, and three-dimensional coordination polymers. arkat-usa.orgnih.gov

The electronic properties of the tetrazole ring, which can be tuned by the substituent at the 1-position (in this case, the 4-methylphenyl group), also play a crucial role in determining the properties of the resulting metal complexes. nih.gov The high nitrogen content of tetrazoles contributes to the formation of stable metal-ligand bonds. arkat-usa.org Furthermore, the potential for hydrogen bonding and π-π stacking interactions involving the tetrazole and the appended phenyl ring provides additional stabilization to the supramolecular assemblies. acs.org These characteristics make tetrazole-based ligands like this compound attractive for creating functional materials with applications in areas such as catalysis, magnetism, and luminescence. nih.gov

Synthesis and Characterization of Metal-Tetrazole Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. umich.edu The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Copper(I) Complexes with Tetrazole Derivatives

Copper(I) complexes with tetrazole derivatives have been a subject of significant research interest. nih.govchemicalpapers.comsemanticscholar.org The synthesis of these complexes often involves the reaction of a copper(I) salt, such as copper(I) iodide or copper(I) chloride, with the tetrazole ligand in a solvent like acetonitrile (B52724) or dimethylformamide. chemicalpapers.comchemrxiv.org The resulting complexes can exhibit a range of coordination geometries, including linear, trigonal, and tetrahedral, depending on the stoichiometry of the reactants and the nature of any ancillary ligands present. ijrrjournal.comresearchgate.net Characterization is typically performed using techniques such as single-crystal X-ray diffraction to elucidate the solid-state structure, along with spectroscopic methods like FT-IR and NMR to confirm the coordination of the ligand.

A notable application of copper(I) in conjunction with tetrazole synthesis is its catalytic role in the [3+2] cycloaddition reaction between nitriles and azides to form the tetrazole ring itself. chemicalpapers.com This highlights the synergistic relationship between copper(I) and tetrazole chemistry.

Zinc(II) Coordination Polymers Incorporating Tetrazole Moieties

Zinc(II) ions are well-known for their flexible coordination geometry, readily forming tetrahedral, square pyramidal, and octahedral complexes. rsc.orgmdpi.com This versatility makes them ideal for the construction of coordination polymers with tetrazole-based ligands like this compound. researchgate.netnih.gov The synthesis of zinc(II) coordination polymers often involves solvothermal methods, where the reaction between a zinc(II) salt and the tetrazole ligand is carried out at elevated temperatures. nih.gov

The resulting structures can be highly complex, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.govresearchgate.net The connectivity of the coordination polymer is dictated by the coordination mode of the tetrazole ligand and the presence of any co-ligands or counter-ions. nih.gov These zinc(II)-tetrazole coordination polymers are often investigated for their potential applications in areas such as luminescence and catalysis. nih.govnih.gov

Cadmium(II) Complexes and Their Structural Analysis

Cadmium(II), like zinc(II), is a d¹⁰ metal ion that exhibits a variety of coordination numbers and geometries, with tetrahedral and octahedral being the most common. sid.irnih.gov The coordination chemistry of cadmium(II) with tetrazole ligands has been explored to create novel coordination compounds with interesting structural features. nih.govresearchgate.net The synthesis of cadmium(II)-tetrazole complexes typically follows similar procedures to those for zinc(II), often employing solvothermal or solution-based methods. nih.govnih.gov

Investigation of Coordination Modes and Metal-Ligand Bonding

The versatility of the tetrazole ring allows for a variety of coordination modes when binding to a metal center. For 1-substituted tetrazoles like this compound, coordination typically occurs through one or more of the nitrogen atoms of the tetrazole ring. arkat-usa.org

Common coordination modes observed in metal complexes of 1-substituted tetrazoles include:

Monodentate coordination: The ligand binds to the metal center through a single nitrogen atom, most commonly the N4 atom. researchgate.net

Bridging coordination: The tetrazole ligand can bridge two metal centers, utilizing different nitrogen atoms for coordination. This is a key factor in the formation of coordination polymers. arkat-usa.org

The nature of the metal-ligand bonding is investigated using a combination of experimental techniques and computational methods. X-ray diffraction provides precise bond lengths and angles, offering direct evidence of the coordination geometry. nih.gov Spectroscopic techniques such as FT-IR can show shifts in the vibrational frequencies of the tetrazole ring upon coordination, providing further evidence of metal-ligand bond formation.

Applications of Tetrazole-Based Coordination Compounds in Catalysis Research

Coordination compounds derived from tetrazole ligands have shown significant promise in the field of catalysis. nih.govresearchgate.net The presence of both a metal center, which can act as a Lewis acid or a redox-active site, and the functional organic ligand creates a platform for catalytic activity. nih.gov

While specific catalytic applications of complexes of this compound are an emerging area of research, the broader class of tetrazole-based metal complexes has been investigated for various catalytic transformations. For instance, copper(I)-tetrazole complexes have been utilized as catalysts in cycloaddition reactions. nih.govchemicalpapers.com Furthermore, the porous nature of some zinc(II) and other metal-organic frameworks constructed from tetrazole ligands suggests their potential as heterogeneous catalysts, where the framework can provide active sites and facilitate substrate access. jove.comnih.gov The tunability of the electronic and steric properties of the tetrazole ligand, by modifying the substituent at the 1-position, offers a means to fine-tune the catalytic activity of the corresponding metal complexes.

Computational and Theoretical Investigations of 1 4 Methylphenyl 1h Tetrazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting various properties of 1-(4-methylphenyl)-1H-tetrazole. These computational methods offer a detailed view of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely utilized computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.comnih.gov This process involves moving the atoms to find the lowest possible ground state energy, resulting in the most stable structure. stackexchange.com The optimization algorithm iteratively adjusts the coordinates, calculates the energy and its gradient, and takes steps towards a minimum until convergence criteria are met. stackexchange.com

For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized structural parameters. researchgate.netmaterialsciencejournal.org In the optimized structure of a related compound, 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, the tetrazole and benzene (B151609) rings are planar. nih.gov However, the two rings are not coplanar, exhibiting a dihedral angle of 21.6 (1)°. nih.gov The bond lengths and angles are comparable to similar crystal structures. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Tetrazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1—N1 | 1.304 (4) | |

| N2—N3 | 1.289 (4) | |

| Dihedral Angle (Tetrazole-Benzene) | 21.6 (1) |

Data derived from a study on 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. chemicalpapers.com A large HOMO-LUMO gap suggests high stability and low reactivity. chemicalpapers.com

In the case of a similar compound, 5-(4-chlorophenyl)-1H-tetrazole, FMO analysis was conducted using DFT to understand its electronic and chemical reactive properties. researchgate.net For 1-(4-methoxyphenyl)-1H-imidazole, another related heterocyclic compound, the HOMO and LUMO energy values were determined to be -6.27 eV and -1.00 eV, respectively, resulting in a HOMO-LUMO gap of 5.27 eV. chemicalpapers.com This relatively large gap indicates the molecule's high stability. chemicalpapers.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for 1-(4-methoxyphenyl)-1H-imidazole

| Parameter | Value (eV) |

| EHOMO | -6.27 |

| ELUMO | -1.00 |

| HOMO-LUMO Gap | 5.27 |

This data is for a related compound and serves as an illustrative example. chemicalpapers.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

For related tetrazole derivatives, MEP analysis has shown that negative potential sites are typically located on the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential sites are found around the hydrogen atoms, suggesting these are likely sites for nucleophilic attack. researchgate.netresearchgate.net In a study of 1-benzyl-5-amino-1H-tetrazole, the most negative electrostatic region was localized on the N2, N3, and N4 atoms of the tetrazole ring. researchgate.net

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions. pnrjournal.com

For 5-(benzylthio)-1H-tetrazole, a related compound, vibrational frequency calculations were performed using DFT at the B3LYP/6-311++G(d,p) level of theory. pnrjournal.com The calculated frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. pnrjournal.com Characteristic peaks for the tetrazole group are typically observed in the infrared spectra between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

Table 3: Experimental FT-IR Data for 5-(4-Methylphenyl)-1H-tetrazole

| Wavenumber (cm⁻¹) | Description |

| 2600-3000 | Broad peak region |

| 1608 | |

| 1563 | |

| 1485 | |

| 1465 | |

| 1409 | |

| 726 | |

| 687 |

Source: Experimental data from a study on the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za

Theoretical NMR Chemical Shift Prediction

Computational methods can also be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. liverpool.ac.uknih.gov These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure. modgraph.co.uknmrdb.org DFT calculations have become a popular tool for predicting chemical shifts with reasonable accuracy. nih.gov

For 5-(4-methylphenyl)-1H-tetrazole, experimental ¹H NMR data has been reported. scielo.org.za In a CDCl₃ solvent, the proton signals were observed at 8.81 ppm (d, J= 5.8, 2H), 8.09 ppm (d, J= 5.8, 2H), and 2.5 ppm (s, 3H). scielo.org.za Theoretical predictions for similar molecules have been performed to aid in the interpretation of such experimental data. liverpool.ac.ukmodgraph.co.uk

Table 4: Experimental ¹H NMR Chemical Shifts for 5-(4-Methylphenyl)-1H-tetrazole in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.81 | Doublet | 2H | Aromatic Protons |

| 8.09 | Doublet | 2H | Aromatic Protons |

| 2.5 | Singlet | 3H | Methyl Protons |

Source: Experimental data from a study on the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za

Nonlinear Optical Properties Prediction

The nonlinear optical (NLO) properties of this compound are predicted through computational quantum chemical methods. Such studies are essential for identifying materials with potential applications in optoelectronics and photonics. The calculations are typically performed using Density Functional Theory (DFT), a robust method for evaluating the electronic structure of molecules.

Detailed research findings from theoretical calculations would provide values for the molecule's dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are key indicators of a material's NLO response. The calculations would involve optimizing the molecular geometry to its ground state and then computing the NLO properties. Functionals such as B3LYP or CAM-B3LYP with a comprehensive basis set like 6-311++G** are commonly employed for these predictions. nih.gov

The total first-order hyperpolarizability (β₀), a central value in NLO studies, is derived from its individual tensor components (βₓₓₓ, βₓₓy, βₓyy, βyyy, etc.) calculated by the software. A significant β₀ value suggests that the molecule has a strong second-order NLO response, making it a candidate for applications like frequency doubling. The intramolecular charge transfer, often from the tolyl group to the tetrazole ring, is a critical factor influencing the magnitude of the hyperpolarizability.

Table 1: Predicted Nonlinear Optical Properties of this compound This table is illustrative of the typical data generated from DFT calculations for NLO properties.

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| μ | Total Dipole Moment | Data not available |

| α₀ | Mean Polarizability | Data not available |

| Δα | Polarizability Anisotropy | Data not available |

| β₀ | First-Order Hyperpolarizability | Data not available |

Thermodynamic Property Calculations

Theoretical calculations are used to determine the thermodynamic properties of this compound. These calculations are typically based on statistical mechanics, using vibrational frequencies obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory). The properties are usually calculated at a standard temperature and pressure.

Key thermodynamic parameters derived from these computations include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These values are fundamental to understanding the stability, reactivity, and spontaneity of chemical processes involving the compound. For instance, the calculated heat of formation provides insight into the energetic nature of the molecule. nih.gov

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K This table illustrates the standard thermodynamic data obtained from computational frequency analysis.

| Parameter | Description | Calculated Value |

|---|---|---|

| Zero-Point Vibrational Energy | The lowest possible energy of the molecule. | Data not available (kcal/mol) |

| Enthalpy | Total heat content of the system. | Data not available (kcal/mol) |

| Entropy | Measure of the disorder of the system. | Data not available (cal/mol·K) |

| Gibbs Free Energy | Energy available to do useful work. | Data not available (kcal/mol) |

| Heat Capacity (Cv) | Heat required to raise the temperature by one degree at constant volume. | Data not available (cal/mol·K) |

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the crystal packing and solid-state behavior of this compound. Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis are powerful computational tools for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated based on the electron distribution of a molecule in the crystalline environment. Different properties, such as dₙₒᵣₘ (normalized contact distance), shape index, and curvedness, are mapped onto this surface to identify and characterize various intermolecular contacts.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Materials Science Applications of Tetrazole Derivatives

Energy Materials Research: Propellants and Explosives

The high enthalpy of formation is a defining characteristic of tetrazole compounds. The decomposition of tetrazoles results in the release of a significant amount of energy and dinitrogen (N₂), a benign byproduct. These properties make tetrazole derivatives attractive candidates for energetic materials such as propellants and explosives.

A study on nitrogen-rich salts based on 5-hydrazino-1H-tetrazole produced a family of high-density energetic materials. Some of these salts demonstrated favorable properties such as good thermal stability and excellent specific impulses, with detonation properties in some cases superior to those of HMX (a powerful and widely used explosive). Another area of research focuses on combining tetrazole and triazole groups to create large conjugated systems and extensive hydrogen bonds, which can enhance the stability of these energetic compounds. One such molecule, N3-3, exhibited an onset decomposition temperature of 302 °C and a detonation velocity of 9341 m s⁻¹, significantly surpassing HMX.

While many tetrazole derivatives show promise, some are too sensitive for practical applications in explosives or propellant formulations due to extreme sensitivity to mechanical and electrostatic stimuli.

Table 1: Energetic Properties of Selected Tetrazole Derivatives

| Compound/Salt | Decomposition Temperature (°C) | Detonation Velocity (m s⁻¹) | Impact Sensitivity (J) | Key Feature |

|---|---|---|---|---|

| Ammonium salt of 1-Hydroxy-5-methyltetrazole | 229 | 7982 | 40 | Cost-effective, insensitive explosive candidate. |

| Hydrazinium salt of 1-Hydroxy-5-methyltetrazole | 224 | 8109 | 40 | Best-performing compound in its study, insensitive to friction and impact. |

| Guanidinium salt of 1-Hydroxy-5-methyltetrazole | 256 | 7090 | >360 | Most thermally stable but with lower detonation velocity. |

| N3-3 (triazole–tetrazole system) | 302 | 9341 | Not Specified | Exceptional detonation performance and stability. |

Novel Material Development Leveraging High Nitrogen Content

The high nitrogen content of tetrazoles is a key attribute for the development of novel materials beyond explosives. This high nitrogen content means that their decomposition primarily yields environmentally benign dinitrogen gas. This has led to their investigation as gas generators, for example, in automotive airbags, where a high burn rate and relative stability are desirable.

Furthermore, the planar, electron-rich structure of the tetrazole ring makes these compounds useful in the broader field of materials science. They can act as ligands in coordination chemistry, forming stable complexes with various metal ions. This ability has been applied in analytical chemistry for the removal of heavy metal ions.

Table 2: Properties of 1-(4-Methylphenyl)-1h-tetrazole

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 248 °C |

Potential in Information Recording Systems and Photography

Tetrazole derivatives have also found applications in imaging and data recording technologies. In the field of photography and photoimaging, certain tetrazole derivatives are used as stabilizers. Specifically, they can act as antifoggants in photographic emulsions, preventing the formation of fog during incubation. Polymers containing tetrazole moieties, either incorporated into the polymer chain or appended from it, have been developed for this purpose. These polymers can be added to silver halide emulsions, which are common in photographic film.

The photosensitive nature of aryl tetrazoles is another property of interest. Upon photolysis, these compounds can undergo rapid cleavage of the tetrazole ring, extruding nitrogen gas and generating a reactive nitrile imine intermediate. This photochemical transformation can be harnessed in various ways. For instance, the photogenerated nitrile imine can participate in cycloaddition reactions, which has applications in biomolecular labeling and materials science. This light-sensitive behavior suggests potential for use in photo-switchable or photo-activatable systems, which are foundational to various forms of information recording and optical data storage.

Medicinal Chemistry Research Perspectives and Bioisosteric Applications of Tetrazole Scaffolds

Tetrazole as a Bioisosteric Replacement for Carboxylic Acids and Amides in Drug Design Research

A cornerstone of tetrazole's utility in medicinal chemistry is its role as a bioisostere for the carboxylic acid group. cambridgemedchemconsulting.com Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a powerful tool to optimize a drug candidate's characteristics, including its potency, selectivity, and metabolic stability. drughunter.com

The tetrazole ring mimics the acidic properties of a carboxylic acid, with a comparable pKa, yet offers advantages in terms of metabolic stability. cambridgemedchemconsulting.comnih.gov Carboxylic acids can undergo metabolic processes like glucuronidation, which can sometimes lead to toxicity. nih.gov Tetrazoles, while also susceptible to N-glucuronidation, form adducts that are generally less chemically reactive and not associated with the same toxic effects. nih.gov

Furthermore, the geometry of the tetrazole ring can lead to improved receptor interactions. The acidic proton of the tetrazole is positioned further from the core of the molecule compared to a carboxylic acid, which can optimize binding to a target protein. drughunter.comnih.gov This structural difference can necessitate a larger active site to accommodate the tetrazole, a factor confirmed by examinations of protein-ligand crystal structures. cambridgemedchemconsulting.com However, this can also be an advantage, as seen in the development of the angiotensin II receptor antagonist losartan, where the tetrazole-containing analog demonstrated significantly higher potency than its carboxylic acid counterpart. nih.gov

Beyond carboxylic acids, the tetrazole moiety can also serve as a bioisosteric replacement for a cis-amide group, contributing to enhanced lipophilicity, metabolic stability, and conformational rigidity. beilstein-journals.org This versatility allows medicinal chemists to fine-tune the properties of a molecule to improve its drug-like characteristics. beilstein-journals.orgnih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Property | Carboxylic Acid | 1H-Tetrazole | Significance in Drug Design |

| pKa | ~4.5 | ~4.5 | Similar acidity allows for comparable ionic interactions with biological targets. cambridgemedchemconsulting.com |

| Metabolic Stability | Can undergo O-glucuronidation, potentially leading to reactive metabolites. nih.gov | Undergoes N-glucuronidation, forming more stable adducts. nih.gov | Improved safety profile and reduced potential for idiosyncratic drug toxicities. nih.gov |

| Geometry | The acidic proton is closer to the core of the molecule. | The acidic NH group is positioned approximately 1.5 Å further from the aryl ring. drughunter.comnih.gov | Can lead to optimized interactions with the receptor and enhanced potency. drughunter.comnih.gov |

| Lipophilicity | Generally more polar. | Can be more lipophilic, potentially improving membrane permeability. nih.gov | Enhanced oral bioavailability of certain drug candidates. nih.gov |

| Bioavailability | Can have lower oral bioavailability due to high acidity and polarity. drughunter.com | Can improve oral bioavailability in some cases. drughunter.com | Better absorption from the gastrointestinal tract. drughunter.com |

Investigation of Tetrazole Derivatives as Pharmacophores in Bioactive Compounds

The tetrazole ring is not merely a passive substitute for other functional groups; it is an active pharmacophore in its own right. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The unique structure and electronic properties of the tetrazole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the receptor level. nih.gov

The incorporation of the tetrazole moiety into a molecule can significantly influence its biological activity. ontosight.ai This has led to the inclusion of the tetrazole scaffold in numerous marketed drugs with a broad spectrum of therapeutic applications. beilstein-journals.org The 1,5-disubstituted tetrazole scaffold, in particular, has been a focus of research for developing new antimicrobial agents. medchemexpress.com

Exploration of Broad Biological Activities in Medicinal Chemistry Research

Research into tetrazole derivatives, including those structurally related to 1-(4-Methylphenyl)-1H-tetrazole, has revealed a wide array of potential biological activities. This broad-spectrum potential underscores the importance of the tetrazole scaffold in the quest for new therapeutic agents.

Antimicrobial Research (Antibacterial, Antifungal)

The tetrazole moiety has been incorporated into various molecular frameworks to develop novel antimicrobial agents. ontosight.airesearchgate.net Some tetrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netexlibrisgroup.comresearchgate.net

For instance, certain 5-thio-substituted tetrazole derivatives have shown notable antifungal activity. The hybridization of the tetrazole ring with other known antibacterial pharmacophores is a promising strategy to enhance efficacy against both drug-sensitive and drug-resistant pathogens. researchgate.net Studies have shown that some tetrazole derivatives exhibit antibacterial activity comparable to standard antibiotics. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Table 2: Antimicrobial Research Findings for Tetrazole Derivatives

| Research Area | Findings | Reference |

| Antibacterial | Some tetrazole derivatives show activity against both Gram-positive and Gram-negative bacteria. researchgate.netexlibrisgroup.com | researchgate.netexlibrisgroup.com |

| The introduction of a tetrazole group into thiourea (B124793) derivatives can lead to an increase in antimicrobial activity. nih.gov | nih.gov | |

| Some derivatives exhibit activity comparable to standard antibiotics. researchgate.net | researchgate.net | |

| Antifungal | Certain 5-thio-substituted tetrazoles display good antifungal activity. | |

| Some synthesized tetrazoles showed high antifungal activity. researchgate.netexlibrisgroup.com | researchgate.netexlibrisgroup.com | |

| Some tetrazole derivatives were found to be more active against Candida albicans than reference drugs. nih.gov | nih.gov |

Anti-inflammatory Research

The anti-inflammatory potential of tetrazole derivatives has been an active area of investigation. ontosight.ai Various new tetrazoles have been tested for their ability to reduce inflammation in preclinical models. nih.gov Some compounds have shown significant anti-inflammatory activity, suggesting their potential as leads for the development of new anti-inflammatory drugs. nih.gov

Anticancer Research

The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer agents. nih.govnih.gov Its metabolic stability and ability to act as a bioisostere make it an attractive component in the design of new antitumor drugs. nih.gov

Derivatives of tetrazole have been explored for their potential to inhibit cancer cell proliferation. ontosight.ai Some tetrazole-containing compounds have been designed as microtubule destabilizers, a class of anticancer agents that interfere with cell division. nih.gov For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed and showed noteworthy potency against several cancer cell lines. nih.gov The mechanism of action for these compounds involved the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Table 3: Anticancer Research Findings for Tetrazole Derivatives

| Research Area | Findings | Reference |

| General Anticancer | The tetrazole moiety is a promising pharmacophore for developing novel anticancer drugs. nih.gov | nih.gov |

| Tetrazole derivatives have been investigated as potential anticancer agents. ontosight.ai | ontosight.ai | |

| Microtubule Destabilizers | Tetrazole-containing compounds have been designed as microtubule destabilizers. nih.gov | nih.gov |

| A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles showed significant potency against various cancer cell lines. nih.gov | nih.gov | |

| Mechanism of Action | Some tetrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov | nih.gov |

Antiviral Research

The search for new antiviral agents has also included the investigation of tetrazole derivatives. ontosight.ai Some tetrazoles have shown activity against various viruses, including influenza A virus. nih.gov The antiviral activity of these compounds can be influenced by the nature and position of substituents on the tetrazole ring. mdpi.com This highlights the potential for further optimization of tetrazole-based structures to develop new antiviral therapies.

Analgesic and Antinociceptive Research

The tetrazole moiety is a common feature in compounds designed for analgesic and antinociceptive properties. Research into 5-substituted 1,2,3,4-tetrazoles has indicated potential analgesic activities. chalcogen.ro The rationale for this exploration often stems from the tetrazole ring's ability to act as a bioisosteric replacement for a carboxylic acid group, which is present in some non-steroidal anti-inflammatory drugs (NSAIDs). chalcogen.ro This isosterism can lead to compounds with similar or improved biological activity and better metabolic stability. chalcogen.ro

However, a detailed review of scientific literature reveals that while various tetrazole derivatives have been synthesized and evaluated for their pain-relief potential, specific studies focusing on the analgesic and antinociceptive effects of this compound are not prominently reported. The research in this area tends to focus on more complex derivatives where the this compound core might be a starting point, but the reported biological activities are attributed to the entire modified molecule. For example, studies on pyrazoline-containing tetrazole derivatives have shown analgesic effects, with activity influenced by substitutions on the phenyl ring. chalcogen.ro

Anticonvulsant Research

The search for new antiepileptic drugs (AEDs) has led researchers to investigate a wide array of heterocyclic compounds, with the tetrazole nucleus being a recurring motif. nih.gov The structural features of some established AEDs have inspired the synthesis of tetrazole-containing molecules. Early research dating back to the 1960s identified anticonvulsant activity in some tetrazole derivatives. nih.gov

More recent studies have continued this line of inquiry, synthesizing and testing various substituted tetrazoles. For instance, a series of 5-(o-tolyl)-1H-tetrazole derivatives were evaluated for their anticonvulsant activities, with some compounds showing significant protection against maximal electroshock (MES)-induced seizures in mice and low neurotoxicity. nih.gov Despite the general interest in tetrazoles for anticonvulsant activity, specific experimental data on the anticonvulsant properties of this compound itself is not available in the reviewed literature. Research has primarily concentrated on derivatives with different substitution patterns.

Antihypertensive Research

The tetrazole ring is a key component in several marketed antihypertensive drugs, most notably the angiotensin II receptor blockers (ARBs) like losartan. In these drugs, the acidic tetrazole group mimics the function of a carboxylic acid or a phenol (B47542) group, enabling strong binding to the receptor. 5-Substituted 1,2,3,4-tetrazoles have been reported to possess antihypertensive activities. chalcogen.ro

Despite the established role of the tetrazole moiety in this therapeutic area, specific research evaluating the antihypertensive effects of this compound has not been found in the existing literature. The focus of antihypertensive drug design has been on more complex molecules where the tetrazole is one of several key functional groups responsible for the pharmacological effect. Studies on other heterocyclic derivatives, such as those containing pyrazole (B372694) and piperazine (B1678402) rings, have shown hypotensive and antihypertensive potential, but these are structurally distinct from this compound. nih.gov

Design and Synthesis of Novel Tetrazole Analogues for Biological Screening

The this compound scaffold serves as a building block for creating more complex molecules for biological evaluation. The design of novel analogues often involves introducing various substituents to explore structure-activity relationships (SAR). The synthesis of tetrazole derivatives is a well-established area of organic chemistry.

One common strategy for creating libraries of tetrazole analogues for biological screening is through multicomponent reactions or by modifying a pre-formed tetrazole core. For instance, novel 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols have been designed and synthesized as potential microtubule destabilizers for anticancer therapy. nih.gov The synthesis for such compounds often starts with a substituted aromatic amine, which is converted through several steps into a key intermediate, such as ethyl 1-aryl-1H-tetrazole-5-carboxylate. nih.gov This intermediate can then be reacted with various amines to produce a library of final compounds for screening. nih.gov

Another approach involves using tetrazoles as bioisosteres for amide bonds. In the development of protein arginine deiminase (PAD) inhibitors, tetrazole analogues of the parent inhibitor Cl-amidine were designed and synthesized, leading to potent and isozyme-selective inhibitors. nih.gov

The synthesis of N-Mannich bases provides another route to novel tetrazole derivatives. Using ultrasonication, 1H-tetrazole can be reacted with an aldehyde and a compound containing an N-H bond (like dimethylurea or a hydrazine) to efficiently produce a variety of substituted tetrazoles for screening as potential antimicrobial or anticancer agents. nih.gov

Table 1: Examples of Synthetic Strategies for Novel Tetrazole Analogues

| Strategy | Starting Materials (Example) | Target Analogues (Example Class) | Biological Target (Example) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Substituted aromatic amines, ethyl oxalate, sodium azide (B81097) | 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | Tubulin (Anticancer) nih.gov |

| Bioisosteric Replacement | N/A (Design Strategy) | Biphenyl tetrazole tert-butyl Cl-amidine | Protein Arginine Deiminases (PADs) nih.gov |

| N-Mannich Base Condensation | 1H-Tetrazole, aromatic aldehyde, 1,1-dimethylurea (B72202) | 1-((Alkyl/Aryl-amino)methyl)-1H-tetrazole derivatives | Antimicrobial/Anticancer nih.gov |

Molecular Docking and Interaction Studies with Biomolecules (e.g., DNA)

Molecular modeling techniques, particularly molecular docking, are crucial tools for understanding how tetrazole-containing compounds interact with biological macromolecules and for guiding the design of new, more potent analogues.

The crystal structure of 1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole has been determined, providing precise information about its three-dimensional conformation. nih.gov In this compound, the tetrazole and benzene (B151609) rings are not coplanar, with a dihedral angle of 21.6 (1)°. nih.gov The crystal structure reveals the presence of intermolecular C-H···π interactions. nih.gov This fundamental structural information is essential for computational studies.

While specific molecular docking studies of this compound with DNA were not found, research on related tetrazole derivatives highlights the common approaches used. For example, docking studies of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, a cyclooxygenase-2 (COX-2) inhibitor, identified key amino acid residues (ARG120, TYR355, TYR385, and SER530) that interact with the compound through hydrogen bonds. yu.edu.jo Similarly, in a study of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol analogues as microtubule destabilizers, docking simulations showed that the nitrogen atoms of the tetrazole ring form hydrogen bonds with amino acid residues (Asnβ258 and Lysβ352) in the active site of tubulin. nih.gov

In the context of antimicrobial research, docking studies of 1,5-disubstituted tetrazole derivatives with DNA topoisomerase IV and gyrase have been performed to rationalize their antibacterial activity. medchemexpress.com These studies help to visualize the binding mode and identify key interactions that are essential for the biological effect, guiding further structural modifications to enhance potency.

Table 2: Crystal Structure Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈N₄ | nih.gov |

| Molecular Weight | 160.18 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (assumed from context, though not explicitly stated in abstract) | nih.gov |

| a | 9.8352 (13) Å | nih.gov |

| b | 5.7244 (6) Å | nih.gov |

| c | 14.4190 (19) Å | nih.gov |

| β | 96.285 (12)° | nih.gov |

| Volume | 806.92 (17) ų | nih.gov |

| Dihedral Angle (Tetrazole-Benzene) | 21.6 (1)° | nih.gov |

Future Research Directions and Concluding Perspectives

Development of Novel and Greener Synthetic Methodologies

The future synthesis of 1-(4-Methylphenyl)-1h-tetrazole and its derivatives is geared towards environmentally benign and efficient methods, moving away from traditional protocols that can involve hazardous reagents and harsh conditions. Key areas of development include the use of heterogeneous nanocatalysts, microwave-assisted synthesis, and multicomponent reactions (MCRs).

Recent advancements have highlighted the efficacy of various nanocatalysts—including those based on magnetic nanoparticles (e.g., Fe₃O₄), copper, and zinc oxide—for producing tetrazole derivatives. nih.govamerigoscientific.comrsc.org These catalysts offer high efficiency, excellent product yields, and, crucially, the ability to be easily recovered and reused, aligning with the principles of green chemistry. nih.govrsc.org For instance, silver nanoparticles supported on sodium borosilicate glass, prepared using plant extracts, have been demonstrated as effective heterogeneous catalysts for synthesizing 1-substituted tetrazoles. acs.org Future work will likely focus on designing specific nanocatalysts tailored for the high-yield synthesis of 1-aryl-1H-tetrazoles like this compound.

Microwave-assisted synthesis represents another significant avenue, offering rapid reaction times, often under solvent-free conditions, which dramatically reduces environmental impact. aip.orgaip.orgrsc.org Protocols using microwave heating have successfully produced N1-substituted tetrazoles by suppressing the formation of N2-isomers, a common challenge in tetrazole synthesis. nih.gov The combination of microwave irradiation with novel catalytic systems, such as copper(I) salts or L-proline, provides a powerful toolkit for future synthetic strategies. aip.orgorganic-chemistry.org

The development of one-pot multicomponent reactions (MCRs) further promises to enhance synthetic efficiency by combining multiple starting materials, such as an amine, triethyl orthoformate, and sodium azide (B81097), in a single step. nih.govuq.edu.au This approach minimizes waste and simplifies purification, making it ideal for creating libraries of derivatives based on the this compound core.

Table 1: Comparison of Synthetic Methodologies for Tetrazoles

| Parameter | Traditional Synthesis | Greener Alternative (e.g., Nanocatalysis, Microwave) |

| Catalyst | Often stoichiometric reagents (e.g., ZnCl₂, NH₄Cl) | Recyclable heterogeneous nanocatalysts (e.g., Fe₃O₄@SiO₂, AgNPs) nih.govacs.org |

| Solvent | Often high-boiling, toxic solvents (e.g., DMF) | Water, PEG, ionic liquids, or solvent-free organic-chemistry.org |

| Energy Input | Prolonged conventional heating | Controlled microwave heating (minutes vs. hours) rsc.orgnih.gov |

| Reaction Time | Often several hours to days | Significantly shorter (e.g., 3-45 minutes) amerigoscientific.comnih.gov |

| Work-up | Tedious extraction and purification | Simple filtration or magnetic separation of catalyst nih.gov |

| Yields | Moderate to good | Often good to excellent acs.org |

Exploration of Expanded Applications in Catalysis and Supramolecular Chemistry

Beyond its established roles, this compound is a promising candidate for novel applications in catalysis and supramolecular chemistry. The tetrazole ring's ability to act as a versatile ligand, capable of coordinating with metal ions through its multiple nitrogen atoms, is central to these future directions. nih.govnih.gov

In catalysis, research is moving toward using tetrazole derivatives as key components of organocatalysts. Proline-based tetrazole derivatives have already shown superior performance in asymmetric aldol (B89426) and Michael addition reactions compared to proline itself. nih.govthieme-connect.com Future studies could design organocatalysts based on the this compound scaffold for a range of stereoselective transformations.

In supramolecular chemistry, the focus is on using tetrazole-containing ligands to construct complex, functional architectures like metal-organic frameworks (MOFs) and coordination polymers. acs.orgmdpi.com These materials are built through the self-assembly of metal ions and organic linkers, with the final structure—from simple mononuclear complexes to intricate 3D frameworks—directed by the choice of metal and the ligand's geometry. acs.org The this compound unit is particularly interesting due to its potential for multiple coordination modes and the ability of the phenyl ring to participate in π-stacking interactions, which help stabilize supramolecular structures. nih.govnih.gov Research has shown that organotin tetrazoles can form 2D or 3D supramolecular arrays, and iridium complexes with tetrazolyl ligands can self-assemble into large, discrete supramolecules. nih.govrsc.org Future work could explore how the specific steric and electronic properties of the tolyl group in this compound can be used to direct the assembly of novel materials with tailored porosity, luminescence, or catalytic activity. mdpi.com

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of tetrazole-based systems. Techniques like Density Functional Theory (DFT) and molecular docking are poised to guide the rational design of molecules like this compound for specific functions. researchgate.netnih.gov

DFT calculations can predict the geometric and electronic structures of tetrazole derivatives, offering insights into their reactivity, stability, and potential as ligands or catalysts. researchgate.net Such studies can elucidate reaction mechanisms and help in the design of derivatives with optimized electronic properties. For example, computational analysis can predict how substituents on the phenyl ring of 1-aryl-1H-tetrazoles influence the electronic properties of the tetrazole core. researchgate.net

Molecular docking and dynamics simulations are crucial for applications in medicinal chemistry and materials science. nih.govnih.govcumhuriyet.edu.tr These methods can predict how a tetrazole derivative will bind to a biological target, such as an enzyme or receptor, guiding the design of more potent and selective therapeutic agents. nih.govcumhuriyet.edu.tr In materials science, these simulations can model the formation of supramolecular assemblies, predicting how individual molecules of this compound might interact to form larger, ordered structures. acs.org The existing crystal structure data for this compound provides an excellent foundation for building and validating these computational models. nih.govresearchgate.net

Table 2: Application of Computational Methods in Tetrazole Research

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Synthesis, Catalysis | Predict reaction pathways, analyze electronic structure, determine molecular stability. researchgate.netresearchgate.net |

| Molecular Docking | Medicinal Chemistry | Predict binding affinity and mode of interaction with biological targets (e.g., proteins). nih.govnih.gov |

| Molecular Dynamics (MD) | Supramolecular Chemistry | Simulate the self-assembly process and stability of coordination polymers or MOFs. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Drug Discovery, Toxicology | Predict biological activity or toxicity based on chemical structure. acs.org |

Strategic Development of Tetrazole-Based Scaffolds for Targeted Research Applications

A paradigm shift is underway in how tetrazoles are used in discovery chemistry. Instead of being introduced in the final steps of a synthesis, tetrazole-containing molecules like this compound are increasingly viewed as core building blocks for generating molecular diversity. beilstein-journals.orgbeilstein-archives.orgchemicalbook.com This "building block approach" is particularly powerful when combined with multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules. nih.govbeilstein-journals.org

A novel strategy involves converting tetrazoles into more reactive synthons, such as tetrazole aldehydes. beilstein-journals.orgchemicalbook.com These functionalized building blocks can then be readily incorporated into a wide variety of chemical transformations, including powerful MCRs like the Ugi and Passerini reactions. beilstein-journals.org This approach dramatically expands the accessible chemical space, enabling the creation of large libraries of novel tetrazole-based compounds that would be difficult to synthesize using traditional methods. beilstein-journals.orgbeilstein-archives.org